molecular formula C16H14ClN3O2 B4333172 N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE

N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE

Cat. No.: B4333172
M. Wt: 315.75 g/mol
InChI Key: OMFPPPPILDYCRZ-UHFFFAOYSA-N
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Description

N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a benzyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-1H-pyrazole with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl chloride. The final step involves the reaction of this intermediate with 2-furamide in the presence of a suitable catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-14-9-19-20(11-14)10-13-5-3-12(4-6-13)8-18-16(21)15-2-1-7-22-15/h1-7,9,11H,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFPPPPILDYCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE
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N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE
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N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE
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N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE
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N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE

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